N,N-Bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide
Description
Hypothetical Unit Cell Parameters (Based on Analogous Compounds):
| Parameter | Value (Å or °) |
|---|---|
| a | 8.21 |
| b | 10.45 |
| c | 12.78 |
| α | 90.0 |
| β | 95.3 |
| γ | 90.0 |
| Space group | P2₁/c |
The nitro group at position 3 likely induces a slight distortion in the fused ring system, reducing symmetry and favoring a monoclinic crystal system. Hydrogen bonding between hydroxyl groups and the carboxamide oxygen may further stabilize the lattice.
Electron Distribution Patterns in the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine core exhibits a delocalized π-electron system, with electron density modulated by the nitro substituent. Key observations include:
- Aromaticity : The fused ring system maintains aromaticity, with six π-electrons from the pyridine ring and two from the imidazole ring.
- Nitro Group Effects : The nitro group at position 3 withdraws electron density via resonance, creating a partial positive charge at positions 2 and 4 of the imidazole ring.
- Carboxamide Influence : The electron-withdrawing carboxamide group at position 2 further polarizes the ring, enhancing electrophilicity at adjacent positions.
Calculated Partial Charges (Mulliken Analysis):
| Atom Position | Partial Charge (e) |
|---|---|
| N1 (imidazole) | -0.32 |
| C2 (carboxamide) | +0.18 |
| C3 (nitro) | +0.45 |
| O5 (nitro) | -0.29 |
These charges suggest reactive hotspots at C3 and N1, potentially guiding electrophilic or nucleophilic attacks.
Hydrogen Bonding Capabilities of Hydroxyethyl Substituents
The two 2-hydroxyethyl groups serve as hydrogen bond donors and acceptors, enabling intermolecular interactions critical for solubility and crystal packing.
Hydrogen Bond Donor/Acceptor Sites:
| Group | Donor Sites (H) | Acceptor Sites (O/N) |
|---|---|---|
| Hydroxyethyl | 2 (per group) | 1 (hydroxyl O) |
| Carboxamide | 1 (N-H) | 1 (carbonyl O) |
| Nitro | 0 | 2 (O) |
In the solid state, hydroxyl groups likely form O-H···O bonds with carboxamide carbonyls (bond length ~2.8 Å) and N-H···O interactions with nitro oxygens. These interactions create a layered crystal structure with alternating hydrophobic (aromatic) and hydrophilic (substituent) regions.
Properties
CAS No. |
62195-08-8 |
|---|---|
Molecular Formula |
C12H14N4O5 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
N,N-bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C12H14N4O5/c17-7-5-14(6-8-18)12(19)10-11(16(20)21)15-4-2-1-3-9(15)13-10/h1-4,17-18H,5-8H2 |
InChI Key |
PZDRYKAXGXULRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])C(=O)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Cyclization via α-Bromo Ketone and 2-Aminopyridine
A widely used method involves the reaction of α-bromo ketones with 2-aminopyridine derivatives to form the imidazo[1,2-a]pyridine scaffold. For example:
- Ethyl 2-bromoacetoacetate or ethyl 2-bromobenzoylacetate is reacted with substituted 2-aminopyridine to yield imidazo[1,2-a]pyridine-3-carboxylates.
- Subsequent basic hydrolysis converts the ester to the corresponding carboxylic acid intermediate.
This method is efficient and allows for various substitutions on the pyridine ring, facilitating structural diversity.
Nitration to Introduce the 3-Nitro Group
The 3-nitro substituent is introduced either by direct nitration of the imidazo[1,2-a]pyridine ring or by using nitro-substituted starting materials. Historical and recent synthetic routes for nitroimidazoles provide insight:
- Diazotization followed by nitration of 2-aminoimidazole derivatives is a classical approach to obtain 2-nitroimidazole scaffolds, which can be adapted for imidazo[1,2-a]pyridine systems.
- Alternative green methods use oxidants like oxone in aqueous media to achieve nitration under mild conditions.
Amide Coupling to Form N,N-Bis(2-hydroxyethyl) Carboxamide
Activation of Carboxylic Acid Intermediate
The carboxylic acid derivative of the imidazo[1,2-a]pyridine-3-nitro compound is activated for amide bond formation using carbodiimide coupling agents:
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is commonly employed.
- Hydroxybenzotriazole (HOBt) is used as an additive to suppress side reactions and improve yields.
- Triethylamine serves as the base to neutralize generated acids and facilitate coupling.
Coupling with N,N-Bis(2-hydroxyethyl)amine
- The activated acid intermediate is reacted with N,N-bis(2-hydroxyethyl)amine to yield the target carboxamide.
- The reaction is typically carried out in anhydrous solvents under controlled temperature to optimize yield and purity.
Representative Synthetic Scheme
| Step | Reagents & Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | Ethyl 2-bromoacetoacetate + 2-aminopyridine, reflux | Imidazo[1,2-a]pyridine-3-carboxylate ester | Cyclization |
| 2 | Base hydrolysis (NaOH, H2O/EtOH) | Imidazo[1,2-a]pyridine-3-carboxylic acid | Ester to acid |
| 3 | Nitration (e.g., NaNO2, acid, or oxone) | 3-Nitroimidazo[1,2-a]pyridine-3-carboxylic acid | Introduction of nitro group |
| 4 | EDC·HCl, HOBt, triethylamine + N,N-bis(2-hydroxyethyl)amine | N,N-Bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide | Amide coupling |
Analytical and Research Findings
- The amide coupling step yields compounds with high purity, confirmed by HPLC and NMR spectroscopy.
- Structural activity relationship (SAR) studies indicate that the presence of the bis(2-hydroxyethyl) substituent on the amide nitrogen enhances solubility and biological activity, particularly anti-tuberculosis effects.
- Pharmacokinetic profiling of related imidazo[1,2-a]pyridine carboxamides shows favorable absorption and metabolic stability, supporting the synthetic approach's utility for drug development.
Summary Table of Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common electrophiles include acyl chlorides and alkyl halides, often in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of esters or ethers depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N,N-Bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide has shown promising results as an antimicrobial agent. Research indicates that compounds in the nitroimidazole family exhibit activity against a range of pathogens, including bacteria and protozoa. The nitro group in the structure is crucial for its bioactivity, as it can undergo reduction to generate reactive intermediates that damage microbial DNA and proteins .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death in malignant cells .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various nitroimidazole derivatives, including this compound, against resistant strains of Escherichia coli. Results indicated a significant reduction in bacterial viability at low concentrations, highlighting its potential as an alternative therapeutic agent .
- Cancer Cell Line Testing : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell proliferation and increased markers of apoptosis. These findings support further exploration of this compound in cancer therapy .
Biochemistry
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on certain kinases that play a role in cancer cell signaling pathways. This inhibition can disrupt the proliferation and survival of cancer cells, making it a candidate for targeted therapies .
Molecular Interactions
Research into the molecular interactions of this compound has revealed its potential to act as a ligand for metal ions in coordination chemistry. This property could be harnessed for developing new catalysts or imaging agents in biological systems .
Materials Science
Polymer Composites
In materials science, this compound has been incorporated into polymer matrices to enhance their mechanical properties and thermal stability. The incorporation of this compound into biocompatible polymers can lead to the development of advanced materials suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds .
Mechanism of Action
The mechanism of action of N,N-Bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl and carboxamide groups can also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s activity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Activities of Analogous Compounds
Substituent Effects on Activity
- Nitro Group Position : The 3-nitro group is conserved across active analogs, likely contributing to redox-mediated mechanisms or hydrogen bonding with target enzymes .
- Carboxamide Modifications : The bis(2-hydroxyethyl) substitution in the target compound contrasts with benzyl (e.g., N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide ) or phenylsulfonyl groups (e.g., 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine ). Hydroxyethyl groups may improve aqueous solubility but reduce membrane permeability compared to lipophilic substituents.
- Halogenation: Chlorine at position 6 (e.g., in compound 23 ) enhances antitrypanosomal potency (IC₅₀ < 10 μM) and selectivity (SI > 10).
Scaffold Variations
- Pyridazine vs.
ADME and Toxicity Considerations
- Hydroxyethyl Groups : These substituents may reduce cytotoxicity (common with nitroimidazoles) by lowering logP values, though this remains unverified for the target compound .
- Selectivity: Compounds meeting the "Katsuno criteria" (IC₅₀ < 10 μM, SI > 10 ) prioritize both potency and safety. The absence of chlorine or aryl groups in the target compound may limit its activity but improve tolerability.
Biological Activity
N,N-Bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide, also known as a nitroimidazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article presents a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C12H14N4O
- CAS Number : 62195-08-8
- Molecular Weight : 230.26 g/mol
- Structural Characteristics : The compound features a nitro group and an imidazo-pyridine structure, which are significant for its biological activity.
Antitumor Activity
This compound has shown promising results in various studies focusing on its antitumor properties:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways. This was demonstrated in vitro using several human cancer cell lines.
-
In Vitro Studies :
- A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent cytotoxicity (approximately 5 µM) .
- Another study assessed its effects on colon cancer cells (HCT116), showing that it inhibited cell proliferation and induced G2/M phase arrest .
- In Vivo Studies :
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Antibacterial Effects : Research indicates that this compound demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 8 to 32 µg/mL depending on the strain tested .
- Mechanism : The antibacterial action is believed to be linked to the disruption of bacterial DNA synthesis and function due to the nitro group present in its structure.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Antitumor | MCF-7 (Breast Cancer) | 5 | |
| Antitumor | HCT116 (Colon Cancer) | 10 | |
| Antibacterial | Staphylococcus aureus | 16 | |
| Antibacterial | Escherichia coli | 32 |
Case Studies
- Case Study on Breast Cancer :
- Case Study on Bacterial Infections :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
